2,5-Diéthyl-3-méthylpyrazine

Vue d'ensemble

Description

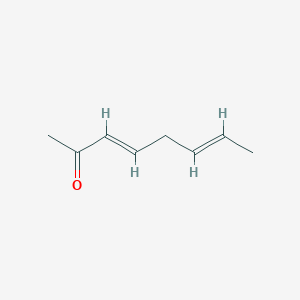

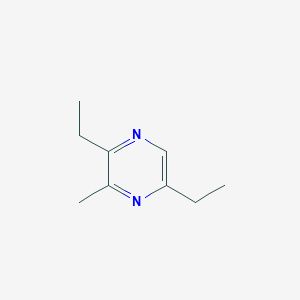

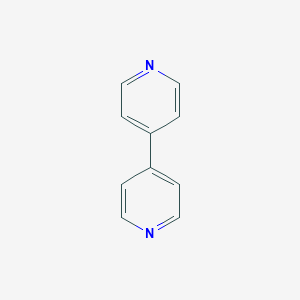

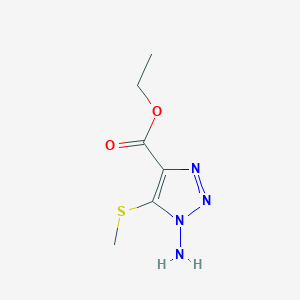

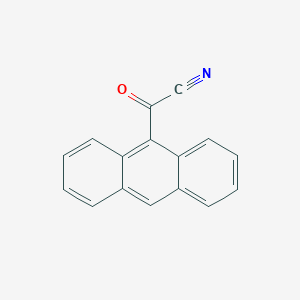

2, 5-Diethyl-3-methylpyrazine, also known as fema 3915, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 2, 5-Diethyl-3-methylpyrazine is slightly soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, 2, 5-diethyl-3-methylpyrazine is primarily located in the cytoplasm. 2, 5-Diethyl-3-methylpyrazine is a hazelnut, meaty, and toasted tasting compound that can be found in cocoa and cocoa products, coffee and coffee products, and potato. This makes 2, 5-diethyl-3-methylpyrazine a potential biomarker for the consumption of these food products.

Applications De Recherche Scientifique

Industrie alimentaire : Agent aromatisant

Les pyrazines, y compris la 2,5-diéthyl-3-méthylpyrazine, sont des composés importants dans l’industrie alimentaire, en particulier dans la production de baijiu de type arôme de sauce soja (SSAB) . Elles contribuent de manière significative à l’arôme torréfié du SSAB .

Industrie des boissons : Arôme du café

La this compound a été identifiée comme un odorant puissant dans des échantillons de café . Elle contribue à l’arôme unique du café, rehaussant l’expérience sensorielle globale.

Industrie pharmaceutique : Synthèse de médicaments

Bien qu’il n’y ait pas de preuve directe pour la this compound, d’autres pyrazines ont été utilisées comme intermédiaires clés dans la synthèse de médicaments. Par exemple, la 2-méthylpyrazine est utilisée dans la synthèse de la pyrazinamide, un médicament antituberculeux .

Industrie chimique : Ligand en chimie de coordination

Encore une fois, bien que non directement lié à la this compound, la 2-méthylpyrazine a été utilisée comme ligand pour préparer des polymères de coordination . Cela suggère des applications potentielles de la this compound dans des réactions chimiques similaires.

Recherche : Chimie analytique

Les pyrazines, y compris la this compound, peuvent être analysées à l’aide de la chromatographie liquide ultra-performante couplée à la spectrométrie de masse en tandem (UPLC-MS/MS) . Cette technique permet d’identifier et de quantifier les pyrazines dans divers échantillons.

Recherche : Analyse sensorielle

Les pyrazines jouent un rôle important dans les études d’analyse sensorielle. Par exemple, l’impact des pyrazines sous le seuil sur la perception de l’arôme torréfié du SSAB a été étudié . Ce type de recherche aide à comprendre les profils de saveurs complexes des aliments et des boissons.

Safety and Hazards

Orientations Futures

While specific future directions for “2,5-Diethyl-3-methylpyrazine” were not found in the search results, pyrazines are a class of compounds that occur almost ubiquitously in nature and are used as flavoring additives . Therefore, future research could potentially focus on further understanding their formation, degradation, and potential uses in various industries.

Analyse Biochimique

Biochemical Properties

2,5-Diethyl-3-methylpyrazine is a volatile compound that is soluble in oils and organic solvents . It is also miscible with ethanol at room temperature . There is limited information available on the specific enzymes, proteins, and other biomolecules it interacts with.

Cellular Effects

For instance, some pyrazines have been found to have antibacterial, antiviral, and anticancer properties .

Molecular Mechanism

It is known that pyrazines are excreted as glucuronates or bound to glutathione via the kidney after hydroxylation, but the pyrazine ring is not cleaved .

Temporal Effects in Laboratory Settings

There is very little information available on the degradation of 2,5-Diethyl-3-methylpyrazine . It is known that the major formation of pyrazines occurs during the heating of food .

Dosage Effects in Animal Models

The effects of 2,5-Diethyl-3-methylpyrazine at different dosages in animal models have not been extensively studied. The European Food Safety Authority (EFSA) has stated that there is no safety concern at current levels of intake when used as a flavoring agent .

Metabolic Pathways

Bacteria have been isolated which are able to use various substituted pyrazines as a sole carbon and energy source .

Transport and Distribution

Due to its volatile nature and solubility in oils and organic solvents, it is likely to be distributed widely in the body .

Propriétés

IUPAC Name |

2,5-diethyl-3-methylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-4-8-6-10-9(5-2)7(3)11-8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIREWQSLPRZFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C(=N1)C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70186406 | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to light yellow liquid with a toasted hazelnut, meaty odour | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/722/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

95.00 °C. @ 14.00 mm Hg | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, moderately soluble in water; soluble in oils, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/722/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.944-0.954 | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/722/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

32736-91-7 | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32736-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032736917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70186406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-diethyl-3-methylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIETHYL-3-METHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N079TRL8P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Diethyl-3-methylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the addition of glycine to a potato model system impact the formation of 2,5-diethyl-3-methylpyrazine and what is the significance of this effect?

A1: The research indicates that adding glycine to a potato model system actually increases the formation of 2,5-diethyl-3-methylpyrazine during cooking []. This effect is significant because 2,5-diethyl-3-methylpyrazine is an alkylpyrazine, a class of compounds known to contribute to the characteristic flavor of cooked potatoes. While glycine promotes the formation of certain alkylpyrazines like 2,5-diethyl-3-methylpyrazine, it simultaneously suppresses the formation of other pyrazines and Strecker aldehydes, ultimately influencing the overall flavor profile of the cooked potatoes []. This highlights the complex interplay between amino acids like glycine and the generation of flavor compounds during cooking.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)

![(2,5-Dioxopyrrolidin-1-yl) (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate](/img/structure/B149120.png)